3-Propyl-1-heptanol: Chemical Dynamics, Biogenic Synthesis, and Industrial Applications
3-Propyl-1-heptanol: Chemical Dynamics, Biogenic Synthesis, and Industrial Applications
Executive Summary
3-Propyl-1-heptanol (CAS: 1205686-72-1) is a C10 branched-chain primary alcohol that bridges the gap between biogenic fermentation byproducts and high-value industrial chemical building blocks[1][]. Originally identified as a minor fusel alcohol in specific bioethanol production streams, its unique steric profile and lipophilicity have driven its adoption in advanced agrochemical formulations and modern fuel additives. This whitepaper details the physicochemical properties, biogenic synthesis pathways, analytical isolation protocols, and toxicological boundaries of this versatile molecule.
Physicochemical Architecture and Steric Dynamics
The molecular architecture of 3-propyl-1-heptanol consists of a seven-carbon primary aliphatic chain with a three-carbon (propyl) branch at the C3 position. This specific branching fundamentally alters its physical behavior compared to its linear isomer, 1-decanol. The propyl group disrupts the highly ordered crystalline packing typical of linear fatty alcohols, significantly lowering the freezing point and reducing kinematic viscosity at low temperatures. This structural disruption is the primary mechanism that makes 3-propyl-1-heptanol an excellent cold-flow improver and dehazing agent in gasoline-water mixtures ()[3].
Table 1: Computed Physicochemical Properties
| Property | Value | Causality / Significance |
| Molecular Formula | C10H22O | Defines the compound as a saturated aliphatic alcohol[1]. |
| Molecular Weight | 158.28 g/mol | Optimal size for volatility and solvent applications[4]. |
| XLogP3 (Lipophilicity) | 3.9 | High lipophilicity drives preferential partitioning into organic phases and biological membranes[4]. |
| Topological Polar Surface Area | 20.2 Ų | Low TPSA indicates high membrane permeability, relevant for agrochemical adjuvant efficacy[4]. |
| Rotatable Bonds | 7 | High conformational flexibility prevents rigid crystallization, maintaining liquid state at lower temperatures[4]. |
Biogenic Synthesis: The Fermentation Pathway
While many C10 alcohols are synthesized synthetically via the Ziegler process or oxo synthesis, 3-propyl-1-heptanol can be generated biogenically. It has been isolated as a byproduct in the production of bioethanol from potato starch residue streams using Saccharomyces cerevisiae ()[][5].
During fermentation, yeast typically produces higher alcohols (fusel oils) via the Ehrlich pathway. This metabolic route involves the transamination of amino acids into α-keto acids, followed by decarboxylation to aldehydes, and finally, enzymatic reduction to alcohols. The specific presence of 3-propyl-1-heptanol suggests complex carbon-chain elongation mechanisms or the metabolism of specific branched-chain amino acid precursors that are uniquely abundant in potato starch hydrolysates[5].
Fig 1: Biogenic synthesis pathway of 3-propyl-1-heptanol via yeast fermentation.
Experimental Protocol: Isolation and Characterization
To isolate and validate the presence of 3-propyl-1-heptanol from fermentation broths, a rigorous, self-validating analytical workflow is required. The following protocol explains the mechanistic reasoning behind each step to ensure high recovery and accurate quantification.
Step 1: Substrate Preparation via Acid Hydrolysis
-
Protocol: Treat potato starch residue with 1% H2SO4 at 100°C for 1 hour.
-
Causality: This specific acid concentration and thermal profile are calibrated to maximize the cleavage of α-1,4-glycosidic bonds into fermentable sugars while preventing the over-degradation of glucose into hydroxymethylfurfural (HMF). HMF is a potent inhibitor of yeast metabolism; avoiding its formation is critical for maintaining cell viability[5].
Step 2: Catalyzed Fermentation
-
Protocol: Inoculate the neutralized hydrolysate with S. cerevisiae at 35°C, supplementing the broth with 0.4 g/L ZnCl2.
-
Causality: Zinc is a highly specific, essential cofactor for Alcohol Dehydrogenase (ADH). Supplementing ZnCl2 drives the enzymatic reduction of intermediate aldehydes into their corresponding alcohols (including 3-propyl-1-heptanol), maximizing the yield of both ethanol and fusel byproducts[5].
Step 3: Liquid-Liquid Extraction (LLE)
-
Protocol: Centrifuge the broth to remove cellular debris. Extract the supernatant using dichloromethane (DCM) spiked with an internal standard (e.g., 1-nonanol).
-
Causality: With an XLogP3 of 3.9, 3-propyl-1-heptanol is highly lipophilic and will preferentially partition into the non-polar DCM phase[4]. The internal standard ensures the system is self-validating by accounting for any volumetric losses during phase separation.
Step 4: GC-MS Quantification
-
Protocol: Analyze the concentrated organic phase using Gas Chromatography-Mass Spectrometry equipped with a polar DB-WAX column.
-
Causality: Branched C10 alcohols often co-elute on standard non-polar columns (like DB-5). A polar polyethylene glycol (DB-WAX) stationary phase resolves these isomers based on the steric accessibility of their hydroxyl groups for hydrogen bonding, ensuring baseline separation of 3-propyl-1-heptanol from other fusel oils.
Fig 2: Self-validating extraction and analytical workflow for fusel alcohols.
Toxicological Profile and Regulatory Context
Understanding the toxicological boundaries of 3-propyl-1-heptanol is critical for its use in consumer-facing or agricultural applications. Regulatory bodies, such as the German Environment Agency (Umweltbundesamt), have evaluated its safety profile for the derivation of EU-LCI (Lowest Concentration of Interest) values ()[6].
Table 2: Toxicological Endpoints
| Exposure Route | Model Organism | Observed Effects | Threshold Dose |
| Oral (Gestation Days 6-19) | Pregnant Rats | Maternal toxicity, reduced bodyweight gain | ≥ 200 mg/kg bw/day[6] |
| Oral (Gestation Days 6-19) | Pregnant Rats | Mild thrombocytopenia, altered electrolytes | ≥ 200 mg/kg bw/day[6] |
| Oral (Gestation Days 6-19) | Pregnant Rats | Slight induction of peroxisomal enzymes | ≥ 200 mg/kg bw/day[6] |
Mechanistic Causality of Toxicity: The induction of peroxisomal enzymes is a hallmark physiological response in rodents exposed to lipophilic branched-chain alcohols. These molecules act as ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) in the liver. Activation of PPARα upregulates the transcription of enzymes required for β-oxidation, an adaptive response to metabolize and clear the xenobiotic. While this causes hepatomegaly and enzyme induction in rodents, the human relevance of PPARα-mediated toxicity is generally considered to be significantly lower[6].
Industrial and Commercial Applications
Beyond its biogenic origins, the unique physical properties of 3-propyl-1-heptanol make it a highly sought-after building block in several advanced industries:
-
Fuel Additives for DISI Engines: Modern Direct Injection Spark Ignition (DISI) engines require specialized fuel additives to prevent carbon deposits on intake valves. 3-Propyl-1-heptanol is utilized as a solvent and reactant in the synthesis of quaternized nitrogen compounds. Its branched structure improves the dehazing of gasoline-water mixtures and enhances the "keep-clean" efficacy of the fuel by preventing the agglomeration of carbonaceous particulates[3].
-
Agrochemical Formulations: In agricultural biotechnology, 3-propyl-1-heptanol is incorporated into formulations designed to induce abiotic stress tolerance in genetically modified and non-transgenic crops. Its low surface tension and lipophilic nature allow it to act as a highly effective adjuvant, penetrating the waxy cuticles of plant leaves to deliver active bactericides, fungicides, or stress-response elicitors directly into the mesophyll ()[7].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22492543, 3-Propyl-1-heptanol." PubChem, 2021.[Link]
-
Hashem, M. "Production of bioethanol and associated by-products from potato starch residue stream by Saccharomyces cerevisiae." Biomass and Bioenergy, vol. 34, no. 7, 2010, pp. 953-959.[Link]
-
Umweltbundesamt. "Toxicological basic data for the derivation of EU-LCI values." German Environment Agency, 2021.[Link]
- BASF SE. "Use of nitrogen compounds quaternised with alkylene oxide and hydrocarbyl-substituted polycarboxylic acid as additives in fuels and lubricants.
- Bayer CropScience AG. "Agrochemical compositions for inducing abiotic stress tolerance.
Sources
- 1. 3-Propyl-1-heptanol | C10H22O | CID 22492543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2021063733A1 - Use of nitrogen compounds quaternised with alkylene oxide and hydrocarbyl-substituted polycarboxylic acid as additives in fuels and lubricants - Google Patents [patents.google.com]
- 4. 3-Propyl-1-heptanol | C10H22O | CID 22492543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. umweltbundesamt.de [umweltbundesamt.de]
- 7. US20160366882A1 - Agrochemical compositions for inducing abiotic stress tolerance - Google Patents [patents.google.com]
